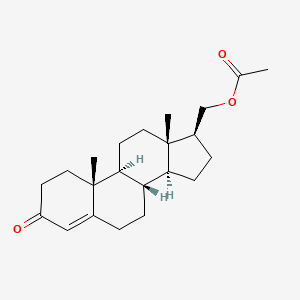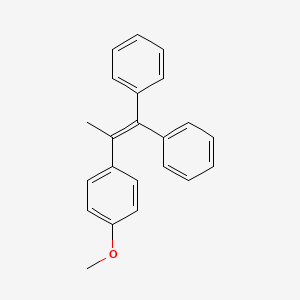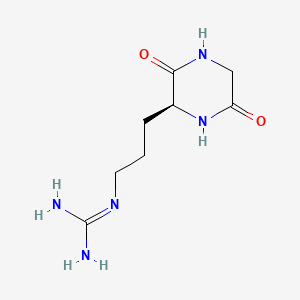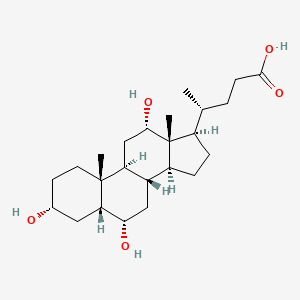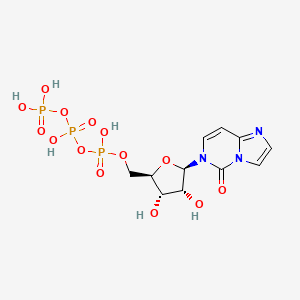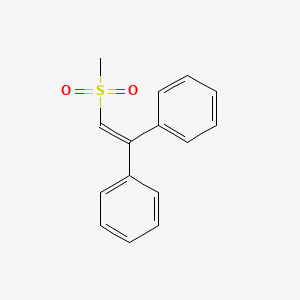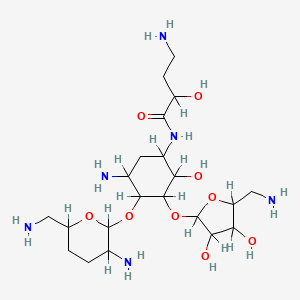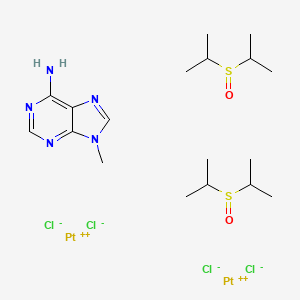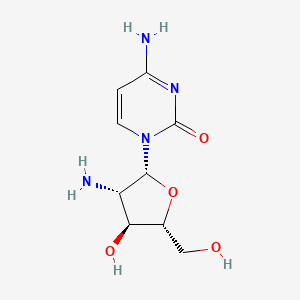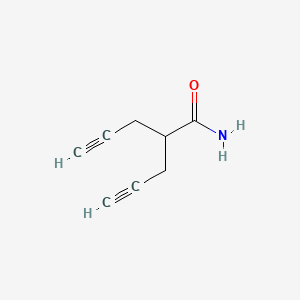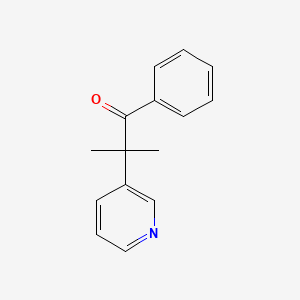
2-Methyl-1-phenyl-2-(3-pyridinyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-phenyl-2-pyridin-3-yl-propan-1-one is an organic compound with the molecular formula C15H15NO. It is a colorless liquid with a characteristic odor and is soluble in most organic solvents. This compound is widely used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Methyl-1-phenyl-2-pyridin-3-yl-propan-1-one involves the reaction of 3-pyridinecarboxaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature, and the product is purified through distillation and recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of 2-Methyl-1-phenyl-2-pyridin-3-yl-propan-1-one can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenyl-2-pyridin-3-yl-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
2-Methyl-1-phenyl-2-pyridin-3-yl-propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenyl-2-pyridin-3-yl-propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-pyridin-3-yl-ethanone: Similar structure but lacks the methyl group.
2-Methyl-1-phenyl-2-pyridin-2-yl-propan-1-one: Similar structure but with a different position of the pyridine ring.
3-Acetonylpyridine: Contains a similar pyridine ring but with different substituents.
Uniqueness
2-Methyl-1-phenyl-2-pyridin-3-yl-propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87372-75-6 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-methyl-1-phenyl-2-pyridin-3-ylpropan-1-one |
InChI |
InChI=1S/C15H15NO/c1-15(2,13-9-6-10-16-11-13)14(17)12-7-4-3-5-8-12/h3-11H,1-2H3 |
InChI Key |
GWWVZTFGCNLAOV-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CN=CC=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C1=CN=CC=C1)C(=O)C2=CC=CC=C2 |
| 87372-75-6 | |
Synonyms |
2-methyl-1-phenyl-2-(3-pyridinyl)-1-propanone 2-MPPP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-Dihydroindol-1-yl)-2-[[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio]ethanone](/img/structure/B1205607.png)
